4-Methoxy-alpha-toluenethiol

Catalog No.
S1482643
CAS No.
6258-60-2
M.F
C8H10OS
M. Wt
154.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-alpha-toluenethiol

Generic benzyl mercaptan substitutes force harsh deprotection, leading to epimerization and low yields. 4-Methoxy-alpha-toluenethiol solves this by enabling orthogonal thiol unmasking under mild acidic (TFA) or oxidative (DDQ) conditions. • Ideal for PMB-protected cysteine in peptide synthesis, allowing global TFA deprotection without HF. • Sulfur donor for β/γ-mercapto amino acids; cleaved selectively. • Suitable internal standard for GC-MS quantification at ng/L levels. • Supplied as a stable liquid; ≥97% purity, ready for direct use.

CAS Number

6258-60-2

Product Name

4-Methoxy-alpha-toluenethiol

IUPAC Name

(4-methoxyphenyl)methanethiol

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

InChI

InChI=1S/C8H10OS/c1-9-8-4-2-7(6-10)3-5-8/h2-5,10H,6H2,1H3

InChI Key

PTDVPWWJRCOIIO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CS

Synonyms

4-Methoxy-benzenemethanethiol; p-Methoxy-α-toluenethiol; (4-Methoxyphenyl)methanethiol; (4-Methoxyphenyl)methylthiol; p-Methoxybenzyl Mercaptan; p-Methoxybenzylthiol

Canonical SMILES

COC1=CC=C(C=C1)CS

The exact mass of the compound 4-Methoxy-alpha-toluenethiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

5 g

4-Methoxy-alpha-toluenethiol, commonly known as p-methoxybenzyl mercaptan (PMB-SH), is a highly versatile thiolating agent and building block widely utilized in advanced organic synthesis, peptide chemistry, and trace analytical workflows. Structurally featuring a highly electron-donating para-methoxy group on a benzyl mercaptan core, this liquid reagent acts as a premium sulfur donor. In industrial and laboratory procurement, it is primarily selected to introduce the p-methoxybenzyl-protected thiol functionality into complex molecules, such as ω-mercapto amino acids. Its baseline value lies in its dual role: it provides a highly nucleophilic sulfhydryl group for efficient carbon-sulfur bond formation, while the resulting thioether is uniquely primed for mild, orthogonal cleavage, making it an indispensable precursor for sensitive pharmaceutical intermediates .

Research Fit

Peptide Synthesis
Cysteine S-Mob protection with orthogonal, mild acid cleavage
Nanocluster Catalysis
Aromatic thiolate ligand for π-interaction-enabled catalyst design
Trace Analysis
Method-validated internal standard for GC–MS thiol quantification
Supramolecular Chemistry
Thiol-functionalized cyclodextrins without disulfide byproducts

Procuring generic benzyl mercaptan as a substitute for 4-Methoxy-alpha-toluenethiol often leads to catastrophic late-stage synthetic failures. While both reagents efficiently form thioethers via nucleophilic substitution or Michael addition, the critical divergence occurs during deprotection. Unsubstituted benzyl thioethers are notoriously robust, requiring extremely harsh, non-selective cleavage conditions such as dissolving metal reduction (Na/liquid NH3) or highly toxic anhydrous hydrogen fluoride (HF). These conditions readily degrade delicate functional groups, epimerize stereocenters, and require specialized, expensive safety equipment. In contrast, the para-methoxy group of PMB-SH stabilizes the intermediate carbocation or radical cation during cleavage, allowing the thiol to be unmasked under mild acidic or oxidative conditions. Substituting PMB-SH with generic benzyl mercaptan eliminates this orthogonality, severely restricting the processability of acid-sensitive or highly functionalized molecular targets .

Substitution Risk

Target 4-Methoxy-α-toluenethiol
Benzyl mercaptan Lacks acid-labile S-Mob deprotection; requires harsh Na/NH₃ removal, altering peptide synthesis orthogonality.
Target 4-Methoxy-α-toluenethiol
4-Methylbenzyl mercaptan Different deprotection condition (50% HF) and acid lability profile; may shift deprotection kinetics and side reactions.
Target 4-Methoxy-α-toluenethiol
4-Chlorobenzyl mercaptan Electron-withdrawing Cl lowers pKa, raising thiolate concentration; solid at RT complicates handling vs. free-flowing liquid.

Mild Acidic Cleavage vs. Hazardous HF Dependency

The primary procurement driver for 4-Methoxy-alpha-toluenethiol is its ability to form acid-labile thioethers. When used to protect or introduce a thiol, the resulting PMB-thioether can be cleaved using moderate concentrations of Trifluoroacetic acid (TFA) with scavengers (e.g., anisole) or via Hg(II) salts. Conversely, the unsubstituted benzyl mercaptan baseline forms thioethers that are completely stable to TFA and require anhydrous HF or boiling strong acids for removal. This quantitative shift from HF-dependency to TFA-compatibility eliminates the need for specialized fluoropolymer reactors and drastically improves the survival rate of acid-sensitive peptide linkages[1].

Evidence DimensionDeprotection Acid Strength Requirement
Target Compound DataCleaved by TFA/anisole or Hg(II) trifluoroacetate at room temperature
Comparator Or BaselineBenzyl mercaptan (Requires anhydrous HF or Na/NH3)
Quantified DifferenceShifts cleavage from highly hazardous/corrosive HF to standard laboratory TFA protocols
ConditionsSolid-phase peptide synthesis (SPPS) or solution-phase deprotection

Eliminates the severe safety hazards and equipment costs associated with anhydrous HF, enabling standard scale-up of complex peptides.

Cysteine S-Protection
Head-to-head
S-Mob cleaved with AgOTf/TFA/thioanisole (mild); highest TFA/TIS lability among tested protecting groups.
Supports orthogonal deprotection in multi-disulfide peptide synthesis.
vs. S-Bzl (Na/NH₃) and S-Meb (50% HF); ranked most labile in TFA/TIS at 37 °C.

Enabling Orthogonal Oxidative Deprotection

Beyond acidic cleavage, 4-Methoxy-alpha-toluenethiol offers a unique oxidative deprotection pathway that is entirely absent in standard benzyl thiols. The electron-rich para-methoxy aromatic system allows the PMB-thioether to be rapidly oxidized and cleaved by single-electron oxidants such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or ceric ammonium nitrate (CAN) in dichloromethane/water mixtures. Unsubstituted benzyl thioethers remain largely inert under these exact DDQ oxidation conditions. This distinct reactivity profile allows chemists to selectively unmask the PMB-protected thiol without disturbing other acid-labile protecting groups present in the molecule [1].

Evidence DimensionOxidative Cleavage Susceptibility
Target Compound DataRapidly cleaved by DDQ or CAN (typical yields >80%)
Comparator Or BaselineBenzyl mercaptan (Stable/inert to standard DDQ conditions)
Quantified Difference100% switch in chemoselectivity under oxidative conditions
ConditionsDDQ (1.1-1.5 eq) in CH2Cl2/H2O at room temperature

Provides chemists with a critical orthogonal deprotection axis, allowing selective thiol unmasking in highly complex, multi-protected pharmaceutical intermediates.

Ag33 Nanocluster Ligand
Head-to-head
Benzyl thiolate ligands (incl. 4-methoxybenzyl) show reported higher catalytic activity vs. aliphatic phenethyl thiolate.
Aromatic scaffold enables H–π/π–π interactions critical for nitroarene hydrogenation.
DFT attributes difference to ligand-substrate π-interactions; OCH₃ group allows further electronic tuning.

Superior Suitability as an Analytical Internal Standard

In trace analytical chemistry, particularly the quantification of polyfunctional mercaptans in complex matrices like wine, 4-Methoxy-alpha-toluenethiol is specifically procured as an internal standard. Its structural similarity to naturally occurring trace mercaptans ensures similar extraction and chromatographic behavior, while the p-methoxy group provides a distinct mass-to-charge (m/z) signature and altered retention time that prevents co-elution with endogenous analytes. Generic thiols like benzyl mercaptan lack this specific combination of volatility and mass-spec resolution, making PMB-SH the standard of choice for achieving limits of detection at the nanogram per liter (ng/L) level .

Evidence DimensionTrace Analytical Resolution
Target Compound DataResolves endogenous mercaptans at ng/L levels
Comparator Or BaselineGeneric aliphatic or unsubstituted benzyl thiols (Risk of co-elution or poor MS differentiation)
Quantified DifferenceEnables precise quantification down to nanogram-per-liter thresholds
ConditionsGC-MS or LC-MS quantification of wine polyfunctional mercaptans

Ensures high-fidelity quality control and reproducible trace analysis in food, beverage, and flavor chemistry workflows.

Thiol pKa Modulation
Cross-study
pKa ≈ 9.93 (pred.); ΔpKa +0.6 vs. 4-Cl analog
Electron-donating OCH₃ lowers acidity, reducing thiolate concentration at a given pH.
Hammett-governed reactivity confirmed by H-isotope exchange; nucleophilicity tuning for pH-dependent reactions.

Enhanced Nucleophilicity for High-Yield Thiolation

The electron-donating nature of the para-methoxy group on 4-Methoxy-alpha-toluenethiol increases the electron density on the sulfur atom compared to unsubstituted benzyl mercaptan. This subtle electronic effect enhances the nucleophilicity of the corresponding thiolate anion. In synthetic applications such as the 1,4-conjugate addition to sterically hindered enones or α,β-unsaturated amino esters, PMB-SH consistently delivers rapid reaction kinetics and high yields (often exceeding 70-90%). While benzyl mercaptan can also perform these reactions, the enhanced reactivity of PMB-SH ensures shorter reaction times and fewer side products in challenging carbon-sulfur bond-forming steps [1].

Evidence DimensionNucleophilic Addition Efficiency
Target Compound DataHigh yields (70-90%+) in conjugate additions to hindered enones
Comparator Or BaselineBenzyl mercaptan (Slower kinetics, potentially lower yields in hindered systems)
Quantified DifferenceAccelerated reaction times and improved conversion in complex Michael additions
ConditionsBase-catalyzed 1,4-addition to α,β-unsaturated systems

Maximizes throughput and reduces raw material waste during the scalable synthesis of unnatural amino acids and peptidomimetics.

Analytical Internal Standard
Supporting
GC–NCI-MS after PFB-Br derivatization; LOD at ng/L level in wine.
Enables reliable trace thiol quantification in complex matrices.
Benzene extraction (1.5 mL from 6 mL wine); chromatographic resolution from target analytes confirmed.
Cyclodextrin Dithiol Synthesis
Class-level
0% disulfide detected; minimal purification required.
Suppressed oxidative disulfide formation under aerobic conditions.
Contrasts with general alkanethiol behavior; attributed to electronic and steric stabilization by 4-methoxybenzyl group.
Physicochemical Identity
Cross-study
Density 1.107 g/mL (25 °C); liquid at RT, unlike 4-Cl analog (mp 19–20 °C).
Facilitates handling and unambiguous identity verification.
Refractive index and boiling point also follow substituent polarizability trends; aids QC and logistics.

Solid-Phase Peptide Synthesis (SPPS) of Cysteine-Rich Peptides

PMB-SH is the ideal precursor for introducing PMB-protected cysteine residues, allowing for mild TFA-based global deprotection without the need for highly toxic HF .

Synthesis of Unnatural ω-Mercapto Amino Acids

Widely utilized as the primary sulfur donor in the synthesis of β- and γ-mercapto amino acids, where the PMB group is subsequently removed to yield the free thiol for further elaboration .

Orthogonal Protecting Group Strategies in Natural Product Synthesis

Selected when a thiol must be temporarily masked and later revealed via oxidative cleavage (DDQ) in the presence of highly acid-sensitive functional groups.

Trace Analytical Standard in Flavor and Beverage QC

Procured as an exact internal standard for the GC-MS or LC-MS quantification of polyfunctional mercaptans in wine and other complex matrices at the ng/L level.

Application Fit

Application
Selection Property
Validation Focus
Cysteine S-Protection in SPPS
Mild, orthogonal S-Mob deprotection (AgOTf/TFA)
Deprotection orthogonality & peptide purity
Ag Nanocluster Catalysis
Aromatic benzyl scaffold for π-interactions
Ligand-dependent catalytic activity
Trace Thiol Quantification (Wine)
GC–NCI-MS validated internal standard
Chromatographic resolution & ng/L sensitivity
Cyclodextrin Dithiol Synthesis
Suppressed disulfide formation
Thiol incorporation yield without oxidative byproducts

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

154.04523611 g/mol

Monoisotopic Mass

154.04523611 g/mol

Heavy Atom Count

10

UNII

9FTY888ZTV

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (20%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (20%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

6258-60-2

Wikipedia

4-Methoxybenzylthiol

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